4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide is a complex organic compound known for its potential applications in medicinal chemistry and biological research. This compound features a unique arrangement of functional groups that confer distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide generally involves multiple steps of organic synthesis. One common approach is through the nitration of an appropriate benzamide derivative followed by chlorination and subsequent coupling with the pyrido[2,3-d]pyrimidinyl moiety.
Nitration: : The starting benzamide can undergo nitration using concentrated nitric acid and sulfuric acid as a catalyst at low temperatures.
Chlorination: : The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride.
Coupling Reaction: : The chlorinated compound is then coupled with the pyrido[2,3-d]pyrimidinyl derivative using a palladium-catalyzed coupling reaction in the presence of a base like potassium carbonate.
Industrial Production Methods:
Industrial synthesis typically involves optimization of the above steps to achieve higher yields and purity, often incorporating continuous flow reactors to handle reactive intermediates safely and efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation, particularly at the phenyl and pyrido[2,3-d]pyrimidinyl moieties, forming corresponding oxides.
Reduction: : The nitro group can be reduced to an amine using hydrogenation or chemical reducing agents such as iron powder in the presence of hydrochloric acid.
Substitution: : The chloro group can undergo nucleophilic substitution with various nucleophiles like amines, alcohols, or thiols, forming derivatives with potential enhanced biological activity.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Substitution: : Various amines, alcohols, and thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Reduction product: 4-amino-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide.
Substitution products: Derivatives with substituted nucleophiles at the chloro position.
Scientific Research Applications
This compound is notable for its versatility in scientific research, especially in the fields of chemistry, biology, and medicine.
Chemistry:
Utilized as a building block for the synthesis of novel pharmaceuticals.
Investigation of its reactivity and derivatization for creating new compounds with unique properties.
Biology:
Probes for studying enzyme interactions due to its structured moieties that mimic biological substrates.
Studied for its potential to inhibit specific biological pathways.
Medicine:
Investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Preclinical trials to evaluate its efficacy and safety profiles.
Industry:
Used in the development of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The precise mechanism of action for 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide can vary depending on its application. Generally, its biological activity involves interaction with molecular targets such as enzymes, receptors, or DNA, altering specific cellular pathways.
Molecular Targets and Pathways:
Enzyme inhibition by binding to active sites or allosteric sites.
Interaction with DNA or RNA, potentially affecting gene expression.
Modulation of receptor activity in cellular signaling pathways.
Comparison with Similar Compounds
4-chloro-N-(3-phenyl-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one)
4-chloro-N-(3-aminophenyl)-3-nitrobenzamide
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide
Uniqueness:
What sets 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide apart from these similar compounds is its distinct combination of functional groups, which enables a broader range of chemical reactivity and biological interactions. This unique structure allows for tailored modifications, making it a versatile scaffold for drug development and other scientific investigations.
Properties
IUPAC Name |
4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O4/c1-12-24-19-16(6-3-9-23-19)21(29)26(12)15-5-2-4-14(11-15)25-20(28)13-7-8-17(22)18(10-13)27(30)31/h2-11H,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCHASUVEGLBLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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